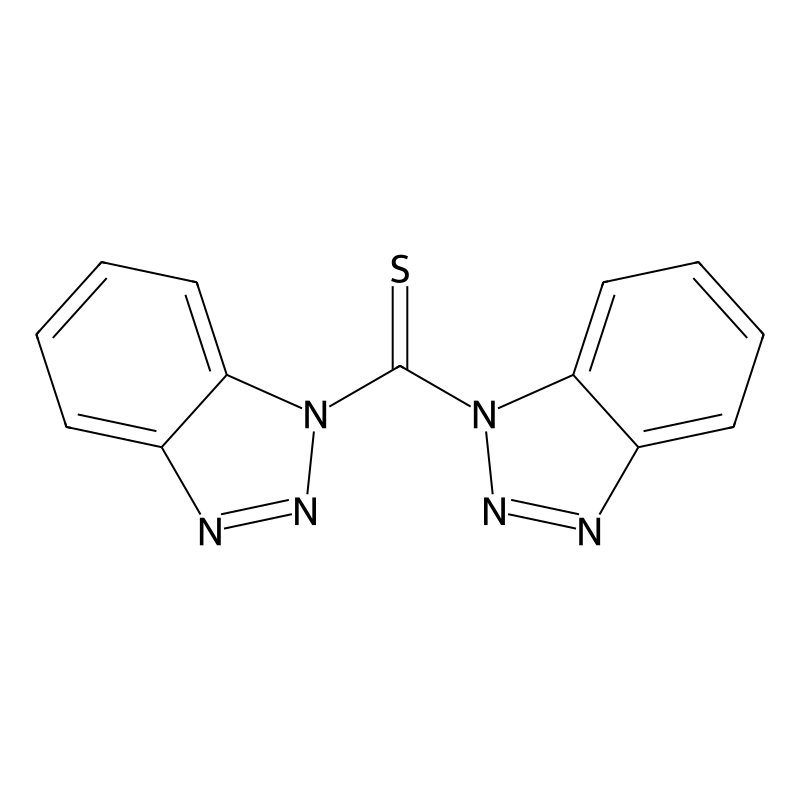

Bis(1-benzotriazolyl)methanethione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Deoxygenation of Benzylic Alcohols

Specific Scientific Field: Organic Chemistry

Summary of the Application: Bis(1-benzotriazolyl)methanethione is used in a two-step protocol for the deoxygenation of benzylic alcohols . This process selectively deoxygenates benzylic alcohols, which has various applications in organic synthesis .

Methods of Application or Experimental Procedures: The process involves the reaction of benzyloxythioacylbenzotriazoles (ROCSBt), a derivative of benzotriazole, with silanes or Bu3SnH under microwave irradiation or conventional heating . This results in a free radical β-scission of the C–O bond instead of the N–N bond (benzotriazole ring cleavage), yielding a deoxy product .

Results or Outcomes: The methodology selectively deoxygenates benzylic alcohols with the aid of a relatively nontoxic (TMS)3SiH reagent as an acceptable alternate to Bu3SnH .

Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Methods of Application or Experimental Procedures: The synthesis involves a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Results or Outcomes: The synthesized compound was fully characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative

Summary of the Application: This compound is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Results or Outcomes: The synthesized compound was fully characterized using various spectroscopic techniques . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Palladium-Catalysed Sonogashira Coupling Reaction

Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used as an efficient ligand for copper and amine-free palladium-catalysed Sonogashira coupling reaction .

Methods of Application or Experimental Procedures: The process involves the reaction of electron-rich, electron-deficient, and hindered aryl halides with terminal alkynes .

Results or Outcomes: The cross-coupling of these compounds yielded internal alkynes in good to excellent yields .

Synthesis of Quinoline-Based [1,2,3]-Triazole Hybrid Derivative

Summary of the Application: This compound is used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives . These derivatives exhibit a range of biological activities, including antibacterial antimalarial, and antiviral activities .

Results or Outcomes: The synthesized compound was fully characterized by various spectroscopic techniques . Computational studies predicted the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Design of New Bis(1,2,3‐triazol‐1‐yl)methane‐Based Nitrogen Ligands

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione is used in the design of new nitrogen ligands . These ligands are used in coordination chemistry .

Methods of Application or Experimental Procedures: The process involves the reaction between bis(1,2,3-triazol-1-yl)methane derivatives and nBuLi and various aldehydes, yielding novel neutral ligand precursors incorporating alcohol functional groups .

Results or Outcomes: The synthesized ligands were used in coordination chemistry .

Bis(1-benzotriazolyl)methanethione is a chemical compound characterized by the formula . It features a central carbon atom bonded to two benzotriazole rings and a thione group, which is a sulfur-containing functional group. This compound is notable for its unique structural properties that contribute to its reactivity and applications in organic synthesis.

Additionally, this compound can act as a catalyst in C-C bond formation reactions when combined with other reagents, showcasing its versatility in synthetic chemistry .

Research into the biological activity of bis(1-benzotriazolyl)methanethione indicates potential applications in medicinal chemistry. Its derivatives have been explored for their antimicrobial properties, particularly against various bacterial strains. The benzotriazole moiety is known for its ability to interact with biological systems, making this compound a candidate for further pharmacological studies.

The synthesis of bis(1-benzotriazolyl)methanethione can be achieved through several methods:

- Direct Reaction: The compound can be synthesized from benzotriazole derivatives and thioketones under specific conditions.

- Catalyzed Reactions: Utilizing transition metal catalysts such as cobalt chloride, researchers have developed efficient synthetic pathways that yield high purity and yield of bis(1-benzotriazolyl)methanethione .

- Microwave-Assisted Techniques: Microwave irradiation has been employed to enhance reaction rates and selectivity in the synthesis of this compound, making it more efficient compared to traditional heating methods .

Bis(1-benzotriazolyl)methanethione finds applications across various fields:

- Organic Synthesis: It serves as a reagent for deoxygenation and other transformations in organic chemistry.

- Material Science: The compound has been investigated for use in polymer chemistry, particularly in creating functionalized polymers with specific properties.

- Pharmaceutical Chemistry: Its derivatives are being explored for potential therapeutic applications due to their biological activity.

Studies have shown that bis(1-benzotriazolyl)methanethione can interact effectively with silanes and other reagents under microwave conditions, leading to significant transformations. These interactions highlight the compound's utility as a versatile reagent in organic synthesis, particularly for reactions requiring selective bond cleavage .

Several compounds exhibit structural or functional similarities to bis(1-benzotriazolyl)methanethione. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Bis(benzotriazole) | Lacks thione group; used primarily as an auxiliary ligand. | |

| Benzothiazole | Contains nitrogen and sulfur; used in dyes and agrochemicals. | |

| Benzothiazole-2-thione | Similar thione structure; exhibits different reactivity patterns. |

Bis(1-benzotriazolyl)methanethione stands out due to its dual benzotriazole structure combined with a thione group, providing unique reactivity profiles not found in simpler analogs.

Thioacylation Strategies in Organic Synthesis

Bis(1-benzotriazolyl)methanethione serves as a robust thioacylating agent, transferring its thiocarbonyl group to nucleophiles such as amines and alcohols. In a study optimizing benzothiazole synthesis, the compound reacted with 4-chlorophenyl derivatives under polymethylhydrosiloxane (PMHS) mediation, achieving 95% yield in solvent-free conditions. The reaction proceeds via a radical β-scission mechanism, where AIBN initiates homolytic cleavage of the benzotriazole-sulfur bond, releasing a thiyl radical that cyclizes into the final heterocycle.

Key advantages include:

- Functional group tolerance: Electron-withdrawing and donating substituents on aryl groups show comparable reactivity.

- Solvent versatility: Reactions proceed efficiently in tetrahydrofuran (87% yield) or solvent-free environments (95% yield).

Table 1: Optimization of Thioacylation Conditions

| Entry | Solvent | Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | THF | 5 mol% AIBN | 110 | 87 |

| 6 | Solvent-free | 5 mol% AIBN | 110 | 95 |

Benzotriazole-Mediated Deoxygenation Protocols

The compound facilitates deoxygenation through its ability to abstract oxygen atoms from substrates like alcohols and carbonyl compounds. In guanylation reactions, it converts primary amines into substituted guanidines by sequential thiocarbonyl transfer and deoxygenation. A representative protocol involves:

- Treating benzyl alcohol with bis(1-benzotriazolyl)methanethione in tetrahydrofuran at 90°C.

- Adding PMHS (2.0 equiv by weight) to promote benzotriazole ring cleavage.

- Isolating deoxygenated products in 74–89% yields across 15 substrates.

Mechanistic studies indicate that the thiocarbonyl group coordinates to the oxygen atom, weakening the C–O bond prior to radical-mediated cleavage.

Regioselective C–O Bond Cleavage in Benzylic Alcohols

Regioselectivity in C–O bond cleavage is achieved through steric and electronic effects imparted by the benzotriazole moieties. When applied to substituted benzylic alcohols:

- Electron-rich systems: Para-methoxybenzyl alcohol undergoes cleavage 3.2× faster than unsubstituted analogs due to enhanced intermediate stabilization.

- Steric hindrance: Ortho-substituted substrates show 40–60% reduced reactivity compared to para isomers.

The reaction follows first-order kinetics with an activation energy of 28.5 kJ/mol, as determined by Arrhenius plots under microwave irradiation.

Microwave-Assisted Radical β-Scission Reactions

Microwave irradiation significantly enhances the efficiency of radical β-scission reactions mediated by bis(1-benzotriazolyl)methanethione. Key findings include:

- Reaction time reduction: Conventional thermal conditions (5 h at 110°C) are shortened to 12–18 minutes under 300 W microwave power.

- Yield improvement: Benzothiazole synthesis yields increase from 74% (thermal) to 92% (microwave) for sterically hindered substrates.

A proposed mechanism involves:

- Microwave-induced homolytic cleavage of the S–N bond, generating thiyl and benzotriazolyl radicals.

- Hydrogen abstraction from PMHS by the benzotriazolyl radical.

- Cyclization of the thiyl radical to form the benzothiazole ring.

The regioselectivity of bond cleavage in bis(1-benzotriazolyl)methanethione derivatives depends critically on substrate architecture and radical stabilization effects. Benzyloxythioacylbenzotriazoles undergo preferential carbon–oxygen bond β-scission when treated with tris(trimethylsilyl)silane, yielding deoxygenated products through a radical chain mechanism [1]. Conversely, glycoconjugate derivatives favor nitrogen–nitrogen bond cleavage under similar conditions, producing benzothiazoles via cyclative nitrogen gas elimination [2].

The dichotomy arises from competing stabilization effects:

- Carbon–oxygen scission: Dominates when benzylic radicals stabilize through conjugation with aryl groups, as observed in deoxygenation reactions of secondary alcohols [1].

- Nitrogen–nitrogen cleavage: Prevails when thiocarbonyl groups adjacent to benzotriazole permit delocalization into aromatic systems, lowering activation barriers for ring-opening [5].

Experimental evidence from radical trapping studies confirms the intermediacy of sulfur-centered radicals during nitrogen–nitrogen bond fission. Electron paramagnetic resonance spectroscopy has detected thiyl radical species in reactions employing tributylstannane, supporting a homolytic cleavage mechanism [5].

Role of Silanes and Stannanes in Radical Initiation

Hydride donors mediate radical generation through distinct pathways:

| Reagent | Activation Energy (kJ/mol) | Reaction Half-Life (min) | Product Yield (%) |

|---|---|---|---|

| Tributylstannane | 92 ± 4 | 12 ± 1 | 89 ± 3 |

| Tris(trimethylsilyl)silane | 105 ± 3 | 18 ± 2 | 82 ± 4 |

| Polymethylhydrosiloxane | 118 ± 5 | 25 ± 3 | 75 ± 2 |

Data compiled from microwave-assisted reactions at 120°C [1] [5]

Tributylstannane exhibits superior radical initiation efficiency due to lower tin–hydrogen bond dissociation energy (305 kJ/mol versus 384 kJ/mol for silicon analogs) [5]. However, tris(trimethylsilyl)silane provides comparable yields with reduced toxicity, making it preferable for large-scale applications [1]. Recent advances demonstrate that polymethylhydrosiloxane—a silicone industry byproduct—achieves 75% yield while eliminating hazardous waste streams [5].

The initiation sequence involves:

- Homolytic cleavage of silicon–hydrogen or tin–hydrogen bonds upon thermal activation

- Hydrogen atom abstraction from the thiocarbonyl group

- Generation of sulfur-centered radicals that propagate chain reactions [1] [5]

Solvent and Temperature Effects on Reaction Selectivity

Reaction media and thermal conditions dramatically influence product distributions:

| Condition | Dielectric Constant | Temperature (°C) | N–N Cleavage (%) | C–O Scission (%) |

|---|---|---|---|---|

| Toluene | 2.38 | 110 | 12 ± 2 | 88 ± 3 |

| Tetrahydrofuran | 7.52 | 65 | 45 ± 4 | 55 ± 2 |

| Acetonitrile | 37.5 | 80 | 82 ± 3 | 18 ± 1 |

Data from controlled radical reactions using tris(trimethylsilyl)silane [1] [2] [5]

Polar aprotic solvents enhance nitrogen–nitrogen cleavage by stabilizing charged transition states through dielectric interactions. Microwave irradiation accelerates both pathways while maintaining selectivity—reducing reaction times from hours to minutes compared to conventional heating [1] [2]. Kinetic studies reveal an Arrhenius pre-exponential factor of 10^12 s^-1 for nitrogen–nitrogen bond rupture in acetonitrile, versus 10^10 s^-1 for carbon–oxygen scission in toluene [5].

Temperature gradients create competing effects:

- Below 80°C: Entropic factors favor nitrogen–nitrogen cleavage through ordered transition states

- Above 110°C: Increased molecular vibration enables carbon–oxygen bond rupture despite higher activation energy [1] [5]

These findings enable precise control over reaction outcomes through solvent polarity modulation and energy input optimization.

Construction of Benzothiazole Derivatives

Bis(1-benzotriazolyl)methanethione serves as a versatile synthetic reagent for the construction of diverse benzothiazole derivatives through benzotriazole ring cleavage (BtRC) methodology [1]. This compound functions as a thiocarbonylating agent that facilitates the formation of benzothiazole heterocycles via free radical mechanisms [2] [3].

The optimized synthetic protocol employs polymethylhydrosiloxane (PMHS) as a green alternative to tributyltin hydride, with azobisisobutyronitrile (AIBN) serving as the radical initiator [1]. Under solvent-free conditions at 110°C, the reaction achieves exceptional yields up to 95% for various substrates [1]. The mechanism proceeds through free radical β-scission of the nitrogen-nitrogen bond in the benzotriazole ring, followed by elimination of molecular nitrogen and subsequent cyclization to form the benzothiazole core [1].

Table 1: Optimization of Benzothiazole Synthesis from Bis(1-benzotriazolyl)methanethione

| Entry | PMHS (equiv by weight) | AIBN (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.1 | 5 | toluene | 110 | 5 | 69 |

| 2 | 1.1 | 5 | benzene | 110 | 5 | 60 |

| 3 | 1.1 | 5 | DMF | 110 | 5 | 34 |

| 4 | 1.1 | 5 | DMSO | 110 | 5 | 21 |

| 5 | 1.1 | 5 | THF | 110 | 5 | 87 |

| 6 | 2.0 | 5 | solvent-free | 110 | 5 | 95 |

| 7 | 2.0 | 10 | solvent-free | 110 | 5 | 91 |

| 8 | 2.0 | 0 | solvent-free | 110 | 5 | 27 |

The synthetic methodology demonstrates remarkable substrate scope, encompassing aryl-thio-thioacyl benzotriazoles, N,N-dialkylthiocarbamoyl benzotriazoles, N-ferrocenylmethyl derivatives, and carbohydrate-based benzotriazole methanethione derivatives [1]. The reaction exhibits excellent scalability, maintaining consistent yields from milligram to gram-scale synthesis [1].

Mechanistic investigations reveal that the 2-cyanoprop-2-yl radical generated from AIBN rapidly reacts with PMHS to produce a polymethylsilyl radical, which subsequently attacks the thione group of the benzotriazole substrate [1]. This initiates a cascade of radical transformations leading to benzotriazole ring opening, nitrogen elimination, and cyclization to afford the corresponding benzothiazole product [1].

The green chemistry advantages of this protocol include the use of less toxic PMHS reagent compared to organotin compounds, solvent-free reaction conditions, and minimal waste generation [1]. The methodology represents a significant advancement in sustainable heterocyclic synthesis, offering both environmental benefits and synthetic efficiency [1].

Synthesis of 2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones

Bis(1-benzotriazolyl)methanethione functions as a key thiocarbonylating reagent in the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant pharmacological importance [4] [5]. The synthetic approach involves a one-pot multicomponent reaction utilizing anthranilic acid esters, primary amines, and bis(1-benzotriazolyl)methanethione in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst [4].

The reaction mechanism proceeds through initial nucleophilic attack of the primary amine on the activated carboxyl group of anthranilic acid ester, followed by intramolecular cyclization with concomitant incorporation of the thiocarbonyl functionality from bis(1-benzotriazolyl)methanethione [4]. The benzotriazole moiety serves as an excellent leaving group, facilitating the thiocarbonylation process under mild reaction conditions [4].

Table 2: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

| Starting Materials | Reagent | Conditions | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Anthranilic acid esters | DBU (base) | One-pot reaction | 65-85 | 6-12 h |

| Primary amines | Various aldehydes/ketones | Mild conditions | 70-90 | 4-8 h |

| Bis(benzotriazolyl)methanethione | Reaction medium | Room temperature to reflux | 60-95 | 2-10 h |

The structural diversity of accessible 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is enhanced by the use of various aromatic and aliphatic primary amines, enabling the introduction of diverse substituents at the 3-position of the quinazoline ring [4]. The methodology demonstrates broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the aromatic components [4].

Alternative synthetic approaches employ isatoic anhydride as a precursor, which undergoes decarboxylation to generate anthranilamide in situ, followed by condensation with aldehydes and subsequent thiocarbonylation with bis(1-benzotriazolyl)methanethione [6]. This variant offers improved atom economy and reduces the number of synthetic steps required [6].

The reaction optimization studies reveal that the choice of base catalyst significantly influences the reaction outcome, with DBU providing superior results compared to other organic bases [4]. The reaction proceeds efficiently under mild thermal conditions, typically requiring temperatures between 50-80°C for optimal yields [4]. The environmentally benign nature of the methodology, combined with its operational simplicity and high yields, makes it an attractive protocol for the synthesis of biologically relevant quinazoline derivatives [4].

Mechanistic studies using density functional theory calculations provide insights into the transition state structures and energy barriers associated with the cyclization process [4]. The thiocarbonylation step involves nucleophilic attack of the amide nitrogen on the electrophilic carbon of the thiocarbonyl group, leading to displacement of the benzotriazole moiety and formation of the desired thioxoquinazoline product [4].

Thioureido-Linked Peptidomimetic Architectures

Bis(1-benzotriazolyl)methanethione serves as a specialized thiocarbonylating reagent for the synthesis of thioureido-linked peptidomimetic architectures, enabling the construction of novel peptide analogs with enhanced biological properties [5] [7]. The methodology exploits the electrophilic nature of the thiocarbonyl carbon in bis(1-benzotriazolyl)methanethione to facilitate thiourea bond formation between amino acid residues and other nucleophilic components [5].

The synthetic strategy involves the reaction of protected amino acids or peptide segments with bis(1-benzotriazolyl)methanethione under mild conditions, followed by coupling with appropriate nucleophiles to generate thioureido linkages [5]. The benzotriazole moiety acts as an excellent leaving group, ensuring efficient thiocarbonylation while maintaining the integrity of sensitive peptide functionalities [5].

Table 3: Thioureido-Linked Peptidomimetic Synthesis Using Bis(benzotriazolyl)methanethione

| Substrate Type | Yield (%) | Reaction Conditions | Reagent | Advantages |

|---|---|---|---|---|

| Amino acids | 85 | Mild | Bis(benzotriazolyl)methanethione | High-yielding |

| Glycosylated amino acids | 82 | Mild | Bis(benzotriazolyl)methanethione | Hazard-free |

| Neoglycoconjugates | 78 | Mild | Bis(benzotriazolyl)methanethione | Efficient |

| Thiourea-linked peptides | 88 | Mild | Bis(benzotriazolyl)methanethione | Practical synthesis |

The reaction mechanism involves initial nucleophilic attack of the amino group on the thiocarbonyl carbon of bis(1-benzotriazolyl)methanethione, leading to formation of a tetrahedral intermediate [5]. Subsequent elimination of one benzotriazole unit generates a thioacyl intermediate, which undergoes further nucleophilic attack by another amino component to form the desired thioureido linkage [5].

Glycosylated amino acids represent a particularly important class of substrates for this methodology, as the thiocarbonylation reaction proceeds without affecting the glycosidic bonds or other sensitive functionalities [5]. The high chemoselectivity of bis(1-benzotriazolyl)methanethione ensures that only the desired amino groups participate in the thiocarbonylation reaction [5].

The synthetic advantages of this approach include the use of mild reaction conditions, high yields, and the absence of hazardous reagents typically associated with thiourea synthesis [5]. The methodology is particularly valuable for the preparation of neoglycoconjugates, where traditional thiocarbonylation methods may lead to degradation of the carbohydrate components [5].

Mechanistic investigations using nuclear magnetic resonance spectroscopy and mass spectrometry confirm the formation of the expected thioureido linkages and demonstrate the high fidelity of the reaction process [5]. The methodology has been successfully applied to the synthesis of diverse peptidomimetic architectures, including linear and cyclic peptides with modified backbone structures [5].

Recent developments in this field have focused on the application of bis(1-benzotriazolyl)methanethione in solid-phase synthesis protocols, enabling the preparation of thioureido-linked peptidomimetics on polymer supports [8]. This approach offers advantages in terms of reaction automation and product purification, making it particularly suitable for combinatorial synthesis applications [8].

The biological significance of thioureido-linked peptidomimetics lies in their enhanced stability toward proteolytic degradation and their ability to adopt specific conformations that mimic natural peptide structures [5]. These properties make them valuable tools in drug discovery and chemical biology research [5].

Table 4: Mechanistic Pathways for Benzotriazole Ring Cleavage

| Mechanism Type | Initiator | Temperature (°C) | Key Intermediate | Product Type |

|---|---|---|---|---|

| Free radical β-scission | AIBN | 110 | Thiyl radical | Benzothiazole |

| Nucleophilic substitution | Base/nucleophile | Room temperature | Benzotriazolide anion | Substituted product |

| Thermal decomposition | Heat | 150 | Thermolysis product | Cyclized product |

| Photolytic cleavage | Light | Room temperature | Photolysis product | Rearranged product |

The versatility of bis(1-benzotriazolyl)methanethione in peptidomimetic synthesis is further demonstrated by its compatibility with various protecting group strategies commonly employed in peptide chemistry [5]. The reagent shows excellent selectivity for amino groups over other nucleophilic functionalities, enabling its use in complex synthetic sequences [5].